molecular formula C20H17BrN2O3S B5011797 (5E)-1-(4-BROMOPHENYL)-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE CAS No. 6348-43-2

(5E)-1-(4-BROMOPHENYL)-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B5011797
CAS No.: 6348-43-2
M. Wt: 445.3 g/mol
InChI Key: WCWFJGINEIMFHI-GZTJUZNOSA-N
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Description

(5E)-1-(4-BROMOPHENYL)-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromophenyl group, a propan-2-yloxyphenyl group, and a diazinane-4,6-dione core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

(5E)-1-(4-bromophenyl)-5-[(4-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S/c1-12(2)26-16-9-3-13(4-10-16)11-17-18(24)22-20(27)23(19(17)25)15-7-5-14(21)6-8-15/h3-12H,1-2H3,(H,22,24,27)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWFJGINEIMFHI-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367578
Record name AC1M45BW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6348-43-2
Record name AC1M45BW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-BROMOPHENYL)-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Bromophenyl Intermediate: : The synthesis begins with the bromination of a phenyl ring to form the 4-bromophenyl intermediate. This step is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

  • Introduction of the Propan-2-yloxyphenyl Group: : The next step involves the introduction of the propan-2-yloxyphenyl group through an etherification reaction. This can be achieved by reacting the bromophenyl intermediate with propan-2-ol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Formation of the Diazinane-4,6-dione Core: : The final step involves the formation of the diazinane-4,6-dione core through a cyclization reaction. This can be achieved by reacting the intermediate with a suitable dione precursor in the presence of a strong acid such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can occur at the carbonyl groups of the diazinane-4,6-dione core, leading to the formation of alcohols or amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium azide (NaN3) and potassium thiolate (KSR).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH), and dichloromethane (CH2Cl2).

    Reduction: LiAlH4, NaBH4, ethanol (EtOH), and tetrahydrofuran (THF).

    Substitution: NaN3, KSR, dimethylformamide (DMF), and acetonitrile (CH3CN).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Azides, thiols, alkoxides.

Scientific Research Applications

(5E)-1-(4-BROMOPHENYL)-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

  • Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.

  • Biology: : In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.

  • Medicine: : The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Preclinical studies are conducted to evaluate its efficacy and safety in various disease models.

  • Industry: : In the industrial sector, the compound is used in the development of specialty chemicals, polymers, and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of (5E)-1-(4-BROMOPHENYL)-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

  • Pathways Involved: : The compound can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes. Its effects on these pathways can lead to changes in cell behavior, such as reduced inflammation or increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(4-CHLOROPHENYL)-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: : This compound is similar in structure but contains a chlorophenyl group instead of a bromophenyl group. It may exhibit different reactivity and biological activity due to the presence of chlorine.

  • (5E)-1-(4-FLUOROPHENYL)-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: : This compound contains a fluorophenyl group, which can influence its chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound.

Uniqueness

(5E)-1-(4-BROMOPHENYL)-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to the presence of the bromophenyl group, which can impart distinct reactivity and biological activity

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